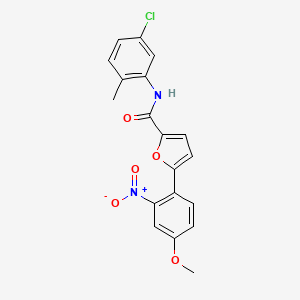![molecular formula C26H24FN3O2S B2883573 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline CAS No. 872200-29-8](/img/structure/B2883573.png)
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is also known as BPIP and has been synthesized using various methods. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline' involves the reaction of 3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline with benzenesulfonyl chloride in the presence of a base to form the target compound.
Starting Materials
3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline, benzenesulfonyl chloride, base (e.g. triethylamine)
Reaction
Add 3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline to a reaction flask, Add a base (e.g. triethylamine) to the reaction flask, Add benzenesulfonyl chloride dropwise to the reaction flask while stirring, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent (e.g. dichloromethane), Wash the organic layer with water and brine, Dry the organic layer over anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the target compound
作用机制
BPIP exerts its pharmacological effects by binding to the dopamine D3 receptor and modulating its signaling pathways. BPIP has been shown to act as a partial agonist at the dopamine D3 receptor, which leads to the activation of downstream signaling pathways that regulate various physiological and behavioral processes.
生化和生理效应
BPIP has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling pathways, the inhibition of cancer cell proliferation, and the regulation of neuronal activity. BPIP has also been shown to have potential neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
BPIP has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various scientific research fields. However, BPIP also has some limitations, including its relatively complex synthesis method and its potential toxicity at high doses.
未来方向
There are several future directions for the study of BPIP, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various scientific research fields, and the investigation of its pharmacological effects on other signaling pathways and physiological processes. Additionally, further studies are needed to explore the potential side effects and toxicity of BPIP at different doses and in different experimental models.
科学研究应用
BPIP has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, neuropharmacology, and cancer research. BPIP has been shown to exhibit potent and selective binding to dopamine D3 receptors, which makes it a potential therapeutic agent for the treatment of drug addiction and other psychiatric disorders. BPIP has also been shown to have antiproliferative effects on cancer cells, making it a potential anticancer agent.
属性
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-19-7-12-24-23(17-19)26(25(18-28-24)33(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)21-10-8-20(27)9-11-21/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNKHZHWHVGWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

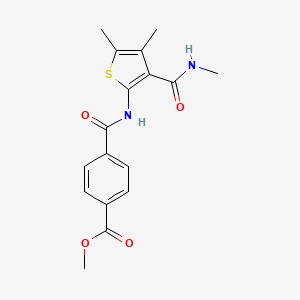
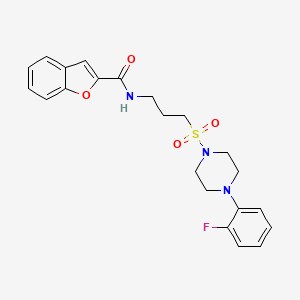
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2883494.png)
![2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2883495.png)

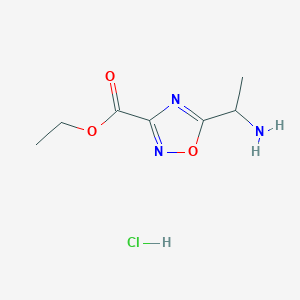

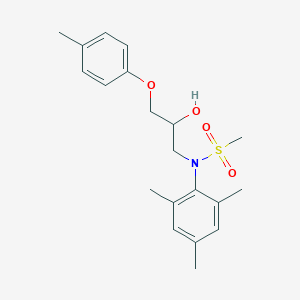
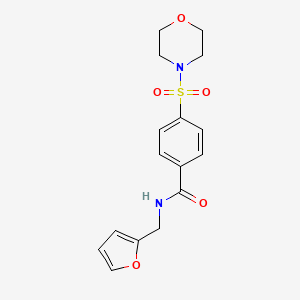
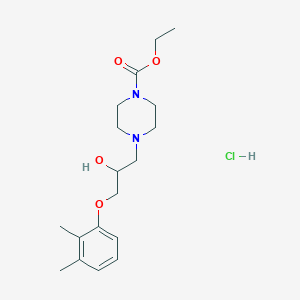
![3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2883507.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2883508.png)
![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)
